REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].C([Li])CCC.C[O:22][B:23](OC)[O:24]C.Cl>O1CCCC1>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([C:4]2[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([B:23]([OH:24])[OH:22])[CH:3]=2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1C)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for one and a half hours at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for three and a half hours
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C
|
Type
|
ADDITION
|
Details
|
once the addition
|
Type
|
STIRRING
|
Details
|
is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
diluted with water (˜80 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is further purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 7% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=C(C=C1)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |